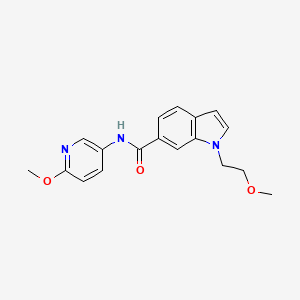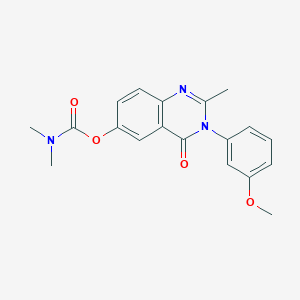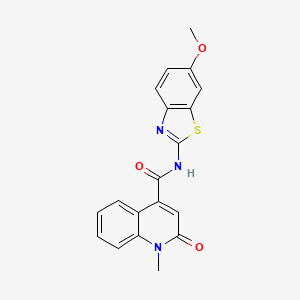![molecular formula C19H20N2O2S B12158575 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12158575.png)
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide , belongs to the class of benzazepines. These compounds feature a hydrogenated heterocyclic ring system and exhibit diverse biological activities .
Vorbereitungsmethoden
Synthesis Routes: The formation of the benzazepine ring can be achieved through various synthetic routes. One approach involves the transformation of an anthranilic acid derivative, followed by conversion of the ester to a nitrile group . Another method utilizes commercially available 3-phenylpropan-1-amine, which undergoes acylation with methyl chloroformate and subsequent cyclization using CF3SO3H to yield 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one .
Industrial Production: Industrial-scale production methods for this compound are not widely documented. research advancements continue to improve existing synthetic routes.
Analyse Chemischer Reaktionen
Reactivity: 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type.
Major Products: The major products formed from these reactions include derivatives of the benzazepine ring, which may exhibit diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Pharmacology: Benzazepines, including our compound, have shown promise in treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure. Some benzazepines exhibit antibacterial activity and act as sodium channel blockers. Tolvaptan, a representative compound, is used to treat hyponatremia .
Wirkmechanismus
The precise mechanism by which 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Our compound’s unique features lie in its specific substitution pattern and the presence of the sulfanyl group. Further comparison with similar benzazepines would provide valuable insights.
Similar Compounds: While I don’t have a comprehensive list of similar compounds at the moment, exploring related benzazepines and their biological activities would enhance our understanding.
Remember that research in this field is ongoing, and new findings may emerge
Eigenschaften
Molekularformel |
C19H20N2O2S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H20N2O2S/c22-18(20-15-7-2-1-3-8-15)12-13-24-17-11-10-14-6-4-5-9-16(14)21-19(17)23/h1-9,17H,10-13H2,(H,20,22)(H,21,23) |
InChI-Schlüssel |
KZDONOQFRMZNAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158497.png)
![N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12158498.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B12158504.png)

![(4-Bromophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B12158515.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12158525.png)

![1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B12158538.png)
![methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate](/img/structure/B12158558.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12158564.png)
![5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole](/img/structure/B12158565.png)

![1-(4-{2-Hydroxy-3-[(1,1,3,3-tetramethylbutyl)amino]propoxy}phenyl)propan-1-one](/img/structure/B12158589.png)
